molecular formula C11H11F3N4O3 B3094179 N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate CAS No. 1255717-28-2

N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate

Cat. No.: B3094179
CAS No.: 1255717-28-2
M. Wt: 304.23
InChI Key: OUFCGDLCPNGVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate is unique due to its specific combination of a pyridine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-4-2-3-5-11-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCGDLCPNGVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
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N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
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N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
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N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
Reactant of Route 5
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N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate
Reactant of Route 6
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N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate

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